

# An In-depth Technical Guide to 23-EPI-26-Deoxyactein

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## Compound of Interest

Compound Name: 23-EPI-26-Deoxyactein

Cat. No.: B1259016

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## Abstract

**23-EPI-26-Deoxyactein** is a prominent triterpenoid glycoside isolated from the rhizomes of *Actaea racemosa* (black cohosh).<sup>[1]</sup> This compound has garnered significant scientific interest due to its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and cytoprotective properties. This technical guide provides a comprehensive overview of **23-EPI-26-Deoxyactein**, detailing its chemical properties, biological effects, and underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

## Chemical and Physical Properties

**23-EPI-26-Deoxyactein**, also known as 27-Deoxyactein, is a complex cycloartane triterpenoid glycoside.<sup>[1]</sup> Its chemical structure and properties are summarized below.

Property	Value
Molecular Formula	C <sub>37</sub> H <sub>56</sub> O <sub>10</sub>
Molecular Weight	660.8 g/mol
CAS Number	264624-38-6
Appearance	Crystalline solid
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol, and Water.
Origin	Actaea racemosa (Black Cohosh)

## Biological Activities and Mechanisms of Action

**23-EPI-26-Deoxyactein** exhibits a range of biological activities, primarily centered around its anti-cancer and cytoprotective effects.

### Anti-Cancer Activity

**23-EPI-26-Deoxyactein** has demonstrated significant anti-proliferative effects in human breast cancer cells.

#### 2.1.1. Induction of Cell Cycle Arrest

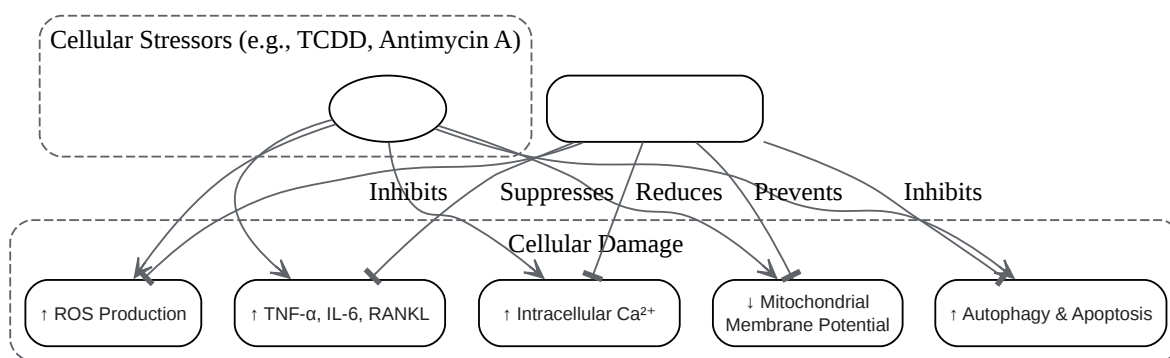
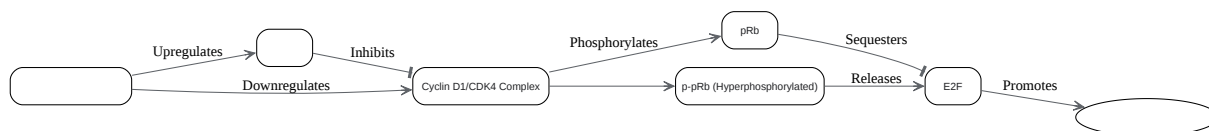
Studies have shown that **23-EPI-26-Deoxyactein** can induce cell cycle arrest at the G1 phase in MCF-7 human breast cancer cells.[2] This arrest is mediated by the modulation of key cell cycle regulatory proteins. The compound has been observed to decrease the expression of cyclin D1 and cyclin-dependent kinase 4 (CDK4), while increasing the levels of the cyclin-dependent kinase inhibitor p21cip1.[2]

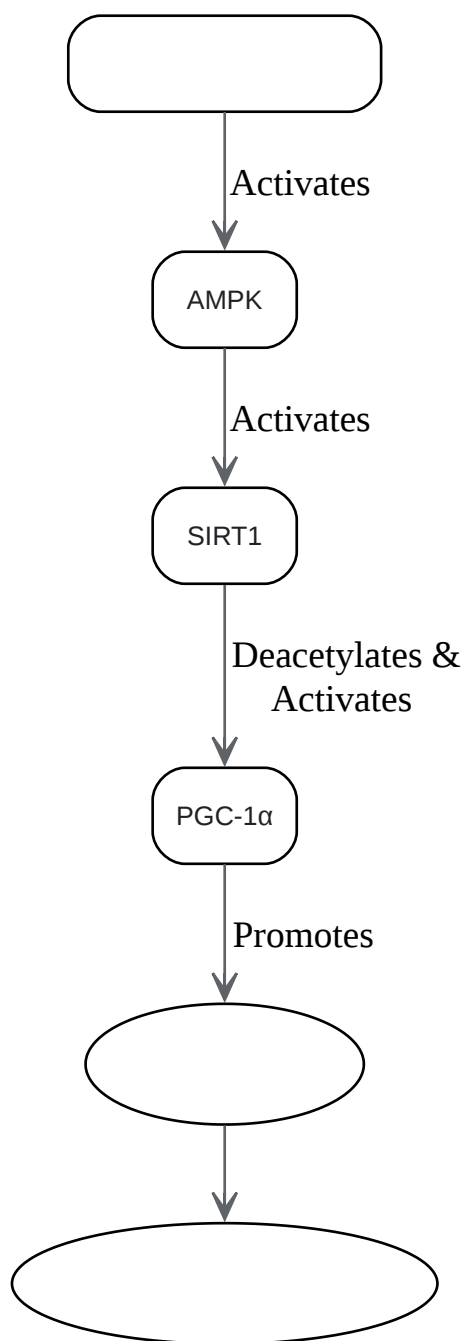
#### Quantitative Data: Anti-proliferative Activity

Cell Line	Activity	IC <sub>50</sub> /Effective Concentration	Reference
MCF-7 (Human Breast Cancer)	Growth Inhibition	21 µM	[Einbond et al., 2004]

## Signaling Pathway: G1 Cell Cycle Arrest

The following diagram illustrates the proposed signaling pathway for **23-EPI-26-Deoxyactein**-induced G1 cell cycle arrest.





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## References

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- To cite this document: BenchChem. [An In-depth Technical Guide to 23-EPI-26-Deoxyactein]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1259016#what-is-23-epi-26-deoxyactein]

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